molecular formula C20H19N3O3 B11025516 N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Cat. No.: B11025516
M. Wt: 349.4 g/mol
InChI Key: HWBBGMMIMOZQOQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.

      Reaction Conditions: The exact conditions would depend on the specific synthetic pathway chosen.

      Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed during these reactions would depend on the reaction conditions.

  • Scientific Research Applications

      Biology: It might serve as a pharmacological tool or be relevant in biological studies.

      Medicine: Investigations into its potential therapeutic properties are ongoing.

      Industry: Its industrial applications are yet to be fully explored.

  • Mechanism of Action

    • The compound’s mechanism of action remains an area of active research.
    • Molecular Targets: It likely interacts with specific cellular targets, affecting biological processes.

      Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Highlighting its uniqueness requires a detailed comparison with structurally related compounds.

      Similar Compounds: While I don’t have a specific list, other pyrazinone derivatives and phenyl-substituted compounds could serve as points of comparison.

    Properties

    Molecular Formula

    C20H19N3O3

    Molecular Weight

    349.4 g/mol

    IUPAC Name

    N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide

    InChI

    InChI=1S/C20H19N3O3/c24-17-8-6-15(7-9-17)10-11-21-19(25)14-23-13-18(22-12-20(23)26)16-4-2-1-3-5-16/h1-9,12-13,24H,10-11,14H2,(H,21,25)

    InChI Key

    HWBBGMMIMOZQOQ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCC3=CC=C(C=C3)O

    Origin of Product

    United States

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